molecular formula C14H19N3 B11732194 benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732194
M. Wt: 229.32 g/mol
InChI Key: KIIYNASIBSRLIX-UHFFFAOYSA-N
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Description

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group attached to the nitrogen atom of the pyrazole ring, with a propyl group at the 1-position and a methylamine group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with benzylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-2-10-17-14(8-9-16-17)12-15-11-13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3

InChI Key

KIIYNASIBSRLIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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